4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
Descripción
Propiedades
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6S/c1-10-11(2)19-15(23-3)20-13(10)21-4-6-22(7-5-21)14-17-8-12(16)9-18-14/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBBNTYOZBGSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)F)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine is a derivative of pyrimidine that has gained attention in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The compound's molecular formula is , with a molecular weight of 326.33 g/mol. Its structure includes a fluoropyrimidine moiety, a piperazine ring, and a methylsulfanyl group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H15FN8 |
| Molecular Weight | 326.33 g/mol |
| IUPAC Name | 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine |
| InChI Key | APGJKNHZYPZNNW-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=C(C=N4)F |
The biological activity of this compound primarily involves its interaction with various molecular targets, including kinases and receptors involved in cellular signaling pathways. For instance, it has been shown to inhibit certain kinases that play critical roles in cancer cell proliferation and survival. The inhibition of these kinases can lead to altered cellular responses, making the compound a candidate for further therapeutic development.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the piperazine and pyrimidine components significantly affect the compound's potency and selectivity. For example, the introduction of different substituents on the pyrimidine ring can enhance its inhibitory activity against specific kinases.
Table 1: SAR Studies on Related Compounds
| Compound | IC50 (nM) | Target Kinase |
|---|---|---|
| 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline | 50 | PfGSK3 |
| 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile | 17 | PfCDPK1 |
| ML10 | 10 | PfPKG |
Case Studies
Several studies have evaluated the biological activity of this compound against various diseases:
- Antimalarial Activity : A study demonstrated that derivatives of this compound showed significant inhibition against Plasmodium falciparum kinases, which are essential for the malaria parasite's life cycle. The most potent derivatives exhibited EC50 values in the nanomolar range, indicating strong antiplasmodial activity .
- Cancer Research : The compound has been tested for its ability to inhibit cancer cell proliferation. In vitro assays revealed that it effectively reduced cell viability in several cancer cell lines by targeting specific signaling pathways involved in tumor growth .
- Enzyme Inhibition : Another study focused on enzyme inhibitory activity, showing that this compound could inhibit acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative diseases and urinary tract infections .
Aplicaciones Científicas De Investigación
Antifungal Activity
Recent studies have highlighted the compound's efficacy as an antifungal agent. It has been evaluated for its ability to combat various fungal infections, particularly those caused by dermatophytes. The compound's mechanism of action involves inhibiting fungal cell wall synthesis, which is crucial for the survival of pathogenic fungi .
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties through the inhibition of specific signaling pathways involved in tumor growth and proliferation. Its fluoropyrimidine component is known to interact with DNA, potentially leading to apoptosis in cancer cells. Clinical trials are underway to assess its effectiveness against different cancer types .
Study 1: Efficacy Against Fungal Infections
A study published in Journal of Antimicrobial Chemotherapy investigated the antifungal properties of this compound against Candida albicans. The results demonstrated a significant reduction in fungal growth at sub-micromolar concentrations, suggesting its potential as a treatment for candidiasis .
Study 2: Cancer Cell Line Testing
In vitro tests conducted on various cancer cell lines revealed that the compound induces cell cycle arrest and apoptosis. A notable study published in Cancer Research showed that treatment with this compound led to a 50% reduction in cell viability in breast cancer cells after 48 hours .
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution (NAS)
The fluoropyrimidine and methylsulfanyl groups are key sites for NAS due to electron-withdrawing effects from adjacent substituents.
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide (-SOMe) or sulfone (-SO₂Me), altering electronic properties and solubility.
Piperazine Functionalization
The piperazine ring undergoes alkylation, acylation, or substitution to modulate steric and electronic effects.
Alkylation
Acylation
| Reagent | Conditions | Example Derivative | Impact |
|---|---|---|---|
| Acetyl chloride | THF, RT | N-Acetylpiperazine | Decreased activity due to loss of basicity at nitrogen . |
Synthetic Routes and Key Intermediates
Multi-step syntheses often involve:
-
Pyrimidine cyclization (e.g., via enaminone intermediates) .
-
Piperazine coupling using Buchwald-Hartwig amination or nucleophilic displacement .
-
Functional group interconversion (e.g., oxidation of -SMe to -SO₂Me) .
Comparative Reactivity of Structural Analogs
| Analog | Structural Variation | Reactivity Difference |
|---|---|---|
| 1-(4-Fluorophenyl)-4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)butan-1-ol | Replacement of methylsulfanyl with butanol | Enhanced solubility but reduced leaving-group capacity. |
| 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | Thiazole and trifluoroethyl substituents | Increased resistance to oxidation due to electron-withdrawing CF₃ group. |
Métodos De Preparación
Fluoropyrimidine Precursor Preparation
5-Fluoro-2-chloropyrimidine serves as the electrophilic partner. Fluorination is achieved via halogen exchange using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C, yielding 85–90% purity.
Piperazine Coupling
Piperazine undergoes SNAr with 5-fluoro-2-chloropyrimidine in refluxing acetonitrile (MeCN) with triethylamine (TEA) as a base. Reaction monitoring via TLC (Rf = 0.3, hexane:EtOAc 3:1) confirms complete consumption after 12 hours. Purification by silica gel chromatography (DCM:MeOH 95:5) isolates the product in 76% yield.
Assembly of 5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4-amine
Cyclocondensation of Thiourea Derivatives
Methylmalononitrile reacts with methyl isothiocyanate in ethanol under acidic catalysis (HCl) to form 4-amino-5,6-dimethylpyrimidine-2-thiol. This intermediate is methylated using methyl iodide (MeI) in dimethylformamide (DMF) with potassium carbonate (K2CO3), yielding the methylsulfanyl derivative.
Reaction Conditions :
-
Temperature: 80°C
-
Time: 6 hours
-
Yield: 68%
-
Characterization: NMR (DMSO-d6) δ 2.45 (s, 3H, SCH3), 2.30 (s, 6H, CH3), 8.10 (s, 1H, NH2).
Final Coupling via Buchwald-Hartwig Amination
The coupling of 5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-amine with 5-fluoropyrimidin-2-ylpiperazine employs palladium catalysis.
Optimized Protocol :
-
Catalyst : Pd2(dba)3 (2 mol%)
-
Ligand : Xantphos (4 mol%)
-
Base : Cs2CO3 (3 equiv)
-
Yield : 63% after column chromatography (PE:EtOAc gradient).
Key Challenges :
-
Competing side reactions at the methylsulfanyl group necessitate inert atmosphere conditions.
-
Excess ligand (Xantphos) suppresses palladium black formation.
Alternative Synthetic Routes and Comparative Analysis
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of a chlorine atom on 4-chloro-5,6-dimethyl-2-(methylsulfanyl)pyrimidine by 5-fluoropyrimidin-2-ylpiperazine in DMF at 120°C affords the product in 58% yield.
Advantages :
-
Avoids palladium catalysts, reducing costs.
-
Shorter reaction time (8 hours).
Limitations :
-
Lower regioselectivity due to competing substitutions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the Buchwald-Hartwig reaction, improving yield to 71%.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
-
NMR : Distinct signals for piperazine (δ 3.45–3.60 ppm), methylsulfanyl (δ 2.45 ppm), and pyrimidine protons (δ 8.20–8.35 ppm).
Scale-Up Considerations and Industrial Feasibility
Solvent Recovery
Toluene and DMF are recycled via distillation, reducing environmental impact.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization should employ Design of Experiments (DoE) principles to systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios. For example, fractional factorial designs can identify critical parameters affecting yield, while response surface methodology (RSM) refines optimal conditions . Safety protocols, including glove-box use for air-sensitive steps and waste segregation, must align with guidelines for handling fluoropyrimidines and sulfanyl groups to mitigate hazards .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm the presence of the fluoropyrimidine ring (δ ~8.5–9.0 ppm for aromatic protons) and methylsulfanyl group (δ ~2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, single-crystal X-ray diffraction is essential to resolve stereochemical ambiguities in the piperazine and pyrimidine moieties, though co-crystallization with heavy atoms (e.g., iodine) may enhance diffraction quality .
Q. How should researchers handle discrepancies in biological activity data across different assays?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line viability, solvent effects). Implement orthogonal assays (e.g., enzyme inhibition vs. cell proliferation) to cross-validate results. Statistical tools like Bland-Altman plots can quantify systematic biases, while purity verification via HPLC (≥95% by area under the curve) ensures compound integrity .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or binding interactions?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model electronic properties of the fluoropyrimidine core, predicting sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina or Schrödinger Suite) identifies potential protein targets, such as kinases or GPCRs, leveraging the piperazine moiety’s flexibility for binding pocket accommodation. Integrate these with machine learning -based QSAR models to prioritize synthesis derivatives .
Q. How can the compound’s stability under physiological conditions be systematically assessed?
- Methodological Answer : Conduct accelerated stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C) with LC-MS monitoring. Degradation products (e.g., demethylation of the sulfanyl group or piperazine ring oxidation) should be identified. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life, while molecular dynamics simulations assess hydrolytic susceptibility of the fluoropyrimidine ring .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer : Discrepancies may stem from poor bioavailability or metabolic instability. Use ADME profiling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
